Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

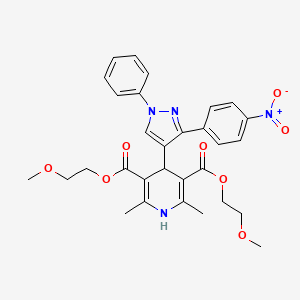

Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a pyrazole substituent at the 4-position of the DHP ring. The compound features two 2-methoxyethyl ester groups at the 3- and 5-positions, a 4-nitrophenyl group on the pyrazole ring, and a phenyl group at the 1-position of the pyrazole. This structural complexity distinguishes it from classical DHP-based drugs like nifedipine or nicardipine, which typically lack pyrazole moieties .

Properties

IUPAC Name |

bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O8/c1-19-25(29(35)41-16-14-39-3)27(26(20(2)31-19)30(36)42-17-15-40-4)24-18-33(22-8-6-5-7-9-22)32-28(24)21-10-12-23(13-11-21)34(37)38/h5-13,18,27,31H,14-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGBKASKYRWTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360789-86-2 | |

| Record name | BIS(2-METHOXYETHYL) 2,6-DIMETHYL-4-[3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest in pharmacology due to its structural characteristics and potential biological activity. This compound is categorized as a derivative of 1,4-dihydropyridine (DHP), which are known for their various pharmacological properties, particularly in cardiovascular medicine.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 434.44 g/mol. Its structure features a dihydropyridine core substituted with various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 434.44 g/mol |

| CAS Number | 70172-96-2 |

| IUPAC Name | bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Antihypertensive Effects

Research indicates that compounds similar to bis(2-methoxyethyl) derivatives exhibit antihypertensive properties by acting as calcium channel blockers. The DHP structure is crucial for this activity as it facilitates the modulation of calcium ion influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .

Case Study: Pharmacological Profiling

In a pharmacological assessment involving several DHP compounds, bis(2-methoxyethyl) was evaluated for its efficacy in lowering blood pressure in hypertensive models. The results indicated a significant reduction in systolic and diastolic blood pressure compared to control groups .

Research Findings: Toxicity and Safety Profile

The safety profile of bis(2-methoxyethyl) has been examined through various toxicity assays. It was found to have a relatively low cytotoxicity in vitro, suggesting a favorable therapeutic index. However, further studies are warranted to fully understand its long-term effects and potential for drug interactions .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s structure contains key reactive sites:

-

Nitro group (4-nitrophenyl substituent)

-

Ester groups (bis(2-methoxyethyl) esters)

-

Pyrazole ring (1-phenyl-1H-pyrazol-4-yl)

-

Dihydropyridine core (1,4-dihydropyridine)

Oxidation Reactions

The nitro group (N+[O-]) can undergo oxidation under strong conditions. For example:

-

Potential oxidation products : Nitrophenyl groups may oxidize to form quinone derivatives or other oxidized intermediates, depending on reaction severity.

Reduction Reactions

Reduction of the nitro group is a common transformation:

-

Reduction to amine : Using reagents like hydrogen gas (H₂) with palladium catalysts (e.g., Pd/C), the nitro group can be reduced to an aniline derivative.

-

Mechanism : Catalytic hydrogenation typically involves adsorption of hydrogen onto the catalyst surface, followed by transfer to the nitro group.

Substitution Reactions

The ester groups are susceptible to nucleophilic substitution:

Pyrazole Ring Reactions

The pyrazole moiety may participate in:

-

Electrophilic substitution : The nitrogen atoms in the pyrazole ring could direct electrophilic attack, though steric hindrance from adjacent substituents may limit reactivity.

Reagents and Reaction Conditions

| Reaction Type | Reagents/Conditions | Key Products/Outcomes |

|---|---|---|

| Nitro Reduction | H₂, Pd/C catalyst, controlled pressure | Amine derivative (4-aminophenyl substituent) |

| Oxidation | KMnO₄, acidic conditions | Oxidized nitrophenyl derivatives (e.g., quinones) |

| Ester Hydrolysis | HCl/H₂O or NaOH/EtOH | Dicarboxylic acid or carboxylate salts |

| Nucleophilic Substitution | Nucleophiles (e.g., NH₃, ROH) | Modified ester derivatives (e.g., amides, ethers) |

Structural and Mechanistic Insights

The dihydropyridine core is known for stability under mild conditions but may undergo ring-opening or redox reactions under harsh environments. The bis(2-methoxyethyl) ester groups provide solubility and protect the dicarboxylate core during synthesis .

Nitro Group Reactivity

The 4-nitrophenyl substituent is electron-withdrawing, which may influence reaction pathways. For example:

-

Reduction selectivity : The nitro group is likely the primary site for hydrogenation due to its high electron deficiency.

-

Oxidation resistance : The nitro group is generally stable to oxidation unless exposed to extremely strong oxidizing agents.

Limitations and Challenges

-

Stability : The dihydropyridine core may degrade under extreme conditions (e.g., prolonged exposure to strong acids/bases) .

-

Selectivity : Multiple reactive sites (nitro, ester, pyrazole) may lead to competing reactions, requiring careful control of conditions.

-

Purity : Large-scale reactions may necessitate advanced purification techniques (e.g., chromatography) to isolate desired products.

Comparison with Similar Compounds

Diisobutyl Ester Derivative ()

The compound diisobutyl 2,6-dimethyl-4-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate shares the same DHP-pyrazole core but substitutes the 2-methoxyethyl esters with diisobutyl esters. The bulkier isobutyl groups may reduce solubility compared to the 2-methoxyethyl esters, which have ether linkages enhancing hydrophilicity .

Diethyl and Dimethyl Ester Analogues ()

Compounds such as diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate () and dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate () feature smaller ester groups. These analogues exhibit lower molecular weights and higher crystallinity, as evidenced by X-ray diffraction studies .

Morpholino-Substituted Derivative ()

The compound diethyl-2,6-dimethyl-4-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-1-(4-(3-oxomorpholino)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate introduces a morpholino group, enhancing hydrogen-bonding capacity and solubility. This modification contrasts with the target compound’s simpler ester substituents, suggesting divergent pharmacokinetic profiles .

Physicochemical Properties

Solubility and Lipophilicity

- Bis(2-methoxyethyl) ester : The 2-methoxyethyl groups balance lipophilicity and hydrophilicity, likely improving bioavailability compared to diisobutyl or dimethyl esters .

- Diethyl ester analogues : Exhibit moderate solubility in organic solvents, as shown by NMR and elemental analysis data (e.g., : CMC values for similar quaternary ammonium compounds suggest solubility trends influenced by ester size) .

Crystallography and Ring Puckering

X-ray studies on nisoldipine analogues () reveal that substituents on the DHP ring influence puckering. The pyrazole-4-nitrophenyl group in the target compound may enforce a planar DHP ring conformation, enhancing interaction with biological targets like calcium channels .

Pharmacological Activity

Calcium Channel Modulation

Compared to nisoldipine () and FRC-8411 (), the target compound’s pyrazole-4-nitrophenyl substituent may enhance binding to L-type calcium channels due to increased planarity and electron deficiency. However, its potency may be lower than nifedipine derivatives due to steric hindrance from the pyrazole ring .

Antimycobacterial and Antitubercular Activity

Nitro-substituted DHPs (e.g., ) show improved antimycobacterial activity.

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. What are the key considerations in designing a synthesis protocol for this compound?

The synthesis of dihydropyridine derivatives typically involves a Hantzsch reaction, where aldehydes, β-ketoesters, and ammonium acetate condense under reflux. For the target compound, the 4-nitrophenyl and phenylpyrazole substituents require careful selection of precursors and reaction conditions. Ethanol or DMF is commonly used as a solvent, with reflux times ranging from 4–18 hours . Purification via recrystallization (e.g., ethanol-water mixtures) is critical to isolate high-purity crystals .

Q. What spectroscopic techniques confirm structural integrity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, providing bond lengths, angles, and packing motifs . Complement with /-NMR to verify proton environments (e.g., dihydropyridine NH and pyrazole protons) and FT-IR for functional groups like ester carbonyls (C=O stretch at ~1700 cm) .

Q. How can regioselectivity in pyrazole ring substitution be confirmed?

SC-XRD data can resolve ambiguities in substitution patterns. For example, the pyrazole’s N1-phenyl and C3-(4-nitrophenyl) groups are distinguished by comparing torsion angles and intermolecular interactions (e.g., C–H···π contacts) in the crystal lattice .

Advanced Research Questions

Q. How do computational methods optimize synthesis pathways?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict reaction barriers. ICReDD’s workflow integrates reaction path searches with experimental data to screen conditions (e.g., solvent, catalyst) and reduce trial-and-error cycles . For example, substituent effects on electron density (e.g., nitro groups) can be analyzed via Mulliken charges to guide precursor selection .

Q. What strategies resolve crystallographic data contradictions in dihydropyridine derivatives?

Compare packing motifs and hydrogen-bonding networks across analogs. For instance, methoxyethyl ester groups in the target compound may induce distinct torsion angles versus ethyl/methyl esters in related structures . Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking vs. van der Waals forces) .

Q. How do substituents influence electronic structure and reactivity?

The 4-nitrophenyl group enhances electron-withdrawing effects, stabilizing the dihydropyridine core and altering redox behavior. Cyclic voltammetry can quantify oxidation potentials, while UV-Vis spectroscopy tracks charge-transfer transitions. Compare with analogs lacking nitro groups (e.g., methylphenyl derivatives) to isolate substituent effects .

Q. What in silico approaches predict pharmacological activity?

Molecular docking (e.g., AutoDock Vina) screens binding affinities to target proteins (e.g., calcium channels). Pair with MD simulations to assess stability of ligand-receptor complexes. Prior studies on pyrazole-dihydropyridine hybrids suggest vasodilatory activity, but validate via in vitro assays (e.g., isolated artery models) .

Q. How to address low yields in multi-step syntheses?

Optimize stoichiometry and stepwise intermediates. For example, synthesize the pyrazole fragment separately before coupling to the dihydropyridine core. Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.